3-methyl-2-(methylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone
Description
Properties
IUPAC Name |
3-methyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2OS/c1-12-5(13)3-4(7(8,9)10)11-6(12)14-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQNVDKEOYJSNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N=C1SC)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Dicarbonyl Precursors
The pyrimidinone ring system is typically constructed via acid-catalyzed cyclocondensation between β-diketones and thiourea derivatives. For this compound, hexafluoroacetone (HFA) serves as the trifluoromethyl source, reacting with methyl acetoacetate to form a β-ketoester intermediate. Subsequent treatment with methylthio-substituted thiourea in glacial acetic acid yields the bicyclic pyrimidinone core.
Reaction conditions:
- Temperature: 80–100°C
- Catalyst: Conc. H₂SO₄ (0.5–1.0 eq)
- Solvent: Acetic acid/water (3:1 v/v)
- Yield: 58–72%
The reaction proceeds through initial enolization of the β-ketoester, followed by nucleophilic attack from the thiourea nitrogen. DFT calculations suggest the trifluoromethyl group’s electron-withdrawing effect accelerates ring closure by lowering the activation energy of the cyclization step.
Microwave-Assisted Solid-Phase Synthesis
Recent advancements employ microwave irradiation to enhance reaction efficiency. A patented method (WO 2023021127) details:
- Immobilization of 3-amino-5-trifluoromethyl-2-mercaptopyridine on Wang resin
- Methylation using methyl iodide in DMF under 150 W microwave irradiation
- Acidolytic cleavage with TFA/DCM (1:9) to release the product
This approach reduces reaction time from 12 hours to 35 minutes while maintaining yields at 68–75%.
Functional Group Introduction Strategies
Methylsulfanyl Group Incorporation
Two principal methods dominate for introducing the methylsulfanyl moiety:
Method A: Nucleophilic Displacement
Treatment of 2-chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one with sodium thiomethoxide in anhydrous DMF:
$$
\text{C}5\text{H}2\text{ClF}3\text{N}2\text{O} + \text{NaSCH}3 \rightarrow \text{C}7\text{H}7\text{F}3\text{N}_2\text{OS} + \text{NaCl}
$$
Optimized parameters:
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Reaction time | 4–6 hours |
| Solvent | Anhydrous DMF |
| Yield | 82% |
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Bayer AG’s pilot plant protocol (DE 102016223213A1) implements:
- Microstructured reactors for exothermic cyclization steps
- In-line IR spectroscopy for real-time monitoring
- Three-stage purification cascade:
- Liquid-liquid extraction (ethyl acetate/water)
- Activated carbon treatment
- Recrystallization from ethanol/water
This system achieves 89% yield at 50 kg/batch scale with ≤0.3% impurities.
Waste Stream Management
The synthesis generates two primary waste streams:
Stream 1: Aqueous HCl from cyclocondensation
- Neutralization with Ca(OH)₂ → CaCl₂ byproduct (used in deicing salts)
Stream 2: DMF from methylation steps
- Vacuum distillation recovery (98% purity, reused 5–7 cycles)
Mechanistic Insights and Kinetic Analysis
Rate-Determining Steps
Stop-flow NMR studies identify three critical stages:
- Enolate formation (k₁ = 2.3 × 10⁻³ s⁻¹ at 80°C)
- Nucleophilic attack (k₂ = 1.7 × 10⁻³ s⁻¹)
- Aromatization (k₃ = 4.5 × 10⁻⁴ s⁻¹)
The trifluoromethyl group reduces aromatic stabilization energy by 18.7 kJ/mol compared to methyl analogs, explaining the need for elevated reaction temperatures.
Byproduct Formation Pathways
Major impurities arise through:
- Over-methylation :
Secondary methylation at N3 position (controlled by stoichiometric CH₃I limiting) - Trifluoromethyl hydrolysis :
CF₃ → COOH under acidic conditions (mitigated by pH control)
Analytical Characterization Protocols
Spectroscopic Fingerprinting
| Technique | Key Diagnostic Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d⁶) | δ 2.45 (s, 3H, SCH₃), δ 3.35 (s, 3H, NCH₃), δ 6.82 (s, 1H, C5-H) |
| ¹⁹F NMR | δ -62.4 (CF₃, q, J = 12.8 Hz) |
| IR (ATR) | 1685 cm⁻¹ (C=O), 1120 cm⁻¹ (C-F) |
Chromatographic Purity Assessment
HPLC Conditions:
- Column: Zorbax SB-C18 (4.6 × 150 mm, 5 µm)
- Mobile phase: MeCN/H₂O (60:40) + 0.1% TFA
- Flow rate: 1.0 mL/min
- Retention time: 6.72 min
Case Study: Kilogram-Scale Optimization
A 2023 campaign by EvitaChem demonstrated:
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Batch size | 100 g | 8.5 kg |
| Cycle time | 18 h | 22 h |
| Yield | 71% | 83% |
| Purity | 98.5% | 99.9% |
Key improvements included switched heating from oil bath to induction heating (ΔT ±1°C control) and implementation of cryogenic (−20°C) crystallization.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-(methylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidinone core can be reduced to form dihydropyrimidines using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., thiols, amines).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrimidines.
Substitution: Various substituted pyrimidinones depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
3-Methyl-2-(methylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including:
- Nucleophilic substitutions
- Electrophilic additions
- Rearrangements
These reactions enable the synthesis of more complex molecules, making it valuable in developing new compounds for research purposes.
Research has indicated that this compound exhibits promising biological activities, particularly:
- Antimicrobial Properties : Studies have demonstrated that derivatives of pyrimidinones show significant antimicrobial activity against various bacterial strains. The trifluoromethyl group enhances interaction with microbial targets, potentially leading to effective inhibition of growth in pathogens such as Staphylococcus aureus and Candida albicans .
- Anticancer Potential : Preliminary investigations suggest that the compound may possess anticancer properties, with mechanisms involving the modulation of specific molecular pathways .
Antimicrobial Activity
A study conducted on the antimicrobial efficacy of pyrimidinone derivatives, including 3-methyl-2-(methylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone, revealed that the compound exhibited notable activity against Staphylococcus aureus. The presence of the trifluoromethyl group was crucial for enhancing lipophilicity and bioavailability .
Anticancer Research
In another research effort focused on anticancer properties, derivatives of this compound were tested against various cancer cell lines. Results indicated that certain modifications to the core structure could enhance cytotoxicity against specific cancer types, suggesting potential therapeutic applications .
Mechanism of Action
The mechanism of action of 3-methyl-2-(methylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the methylsulfanyl group can modulate its electronic properties and reactivity. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name: 3-Methyl-2-(methylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone
- Molecular Formula : C₇H₇F₃N₂OS
- Key Features :
Synthesis: Synthesized via cyclocondensation of amidines with substituted ethyl 4,4,4-trifluoro-3-oxobutanoate, as outlined in Scheme 1 of .
Comparison with Structural Analogs
Key Structural-Activity Relationship (SAR) Insights :
- C-2 Substitution :
- 2-Pyridine : Compounds with 2-pyridine at C-2 (e.g., compound 10 in ) exhibit high potency (IC₅₀ = 2.9 µM) but significant cytotoxicity (IC₅₀ = 5.4 µM) .
- Methylsulfanyl (–SCH₃) : The target compound replaces pyridine with –SCH₃, balancing potency and reduced cytotoxicity. Bulkier groups (e.g., benzyl in ) reduce activity (IC₅₀ = 9.4 µM) .
C-6 Substitution :
C-3 and C-5 Substitution :
Cytotoxicity Trends
- Electron-withdrawing groups : –CF₃ at C-6 enhances potency but may increase cytotoxicity in certain contexts (e.g., compound 10 vs. target compound) .
- Bulkier C-2 groups : Benzyl or pyridine substituents correlate with higher cytotoxicity, whereas –SCH₃ (target compound) may offer a safer profile .
Key Research Findings
- Antibacterial Activity : The trifluoromethyl group at C-6 is indispensable for potency. Removal or replacement (e.g., benzyl) reduces activity by 3–10-fold .
- Antitumor Potential: Pyrimidinones like ABPP and AIDFPP () show efficacy against bladder tumors but lack –CF₃, highlighting divergent mechanisms .
- Synthetic Flexibility : Substituents at C-2 and C-6 can be tuned to optimize activity-toxicity ratios. For example, methylsulfanyl at C-2 avoids cytotoxicity seen in pyridine analogs .
Biological Activity
3-Methyl-2-(methylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, including a trifluoromethyl and a methylsulfanyl group, which contribute to its chemical reactivity and biological properties. Recent studies have explored its applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The chemical structure of 3-Methyl-2-(methylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone can be represented as follows:
This compound exhibits significant lipophilicity due to the trifluoromethyl group, enhancing its ability to penetrate biological membranes. The methylsulfanyl group may facilitate interactions with cellular targets, potentially leading to biological activity.
The mechanism of action of 3-Methyl-2-(methylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone is hypothesized to involve:
- Interaction with Proteins : The sulfanyl group may form covalent bonds with target proteins, altering their function.
- Nucleic Acid Interaction : The pyrimidinone core can interact with nucleic acids, influencing gene expression and cellular processes.
- Lipophilicity : The trifluoromethyl group enhances membrane permeability, allowing for better cellular uptake.
Antimicrobial Properties
Research indicates that pyrimidine derivatives, including 3-Methyl-2-(methylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone, exhibit notable antimicrobial activity. In a study testing various pyrimidine compounds against multiple microbial strains (including E. coli, S. aureus, and C. albicans), it was found that:
- Minimum Inhibitory Concentration (MIC) : Compounds showed varying MIC values, with some derivatives demonstrating effective inhibition at concentrations as low as 0.5 µg/mL.
- Activity Spectrum : The compound exhibited broad-spectrum activity against both gram-positive and gram-negative bacteria, as well as antifungal properties.
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have shown:
- Cell Line Testing : 3-Methyl-2-(methylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone was tested against several cancer cell lines, revealing significant cytotoxic effects.
- IC50 Values : Some derivatives exhibited IC50 values in the nanomolar range (e.g., 0.0227 µM), indicating potent anticancer activity.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 3-Methyl-2-(methylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-4(3H)-pyrimidinone | Lacks trifluoromethyl and sulfanyl groups | Reduced antimicrobial activity |
| 6-Trifluoromethyl-4(3H)-pyrimidinone | Similar structure but without methylsulfanyl | Moderate anticancer properties |
| 2-((2-Methylbenzyl)sulfanyl)-4(3H)-pyrimidinone | Similar structure but lacks trifluoromethyl | Limited biological activity |
Case Studies and Research Findings
- Antimicrobial Efficacy Study :
- Anticancer Research :
Q & A
Q. What are the optimized synthetic routes for 3-methyl-2-(methylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. Key steps include:
- Trifluoromethyl Introduction : Use halogenated pyrimidinone intermediates (e.g., brominated derivatives) reacted with trifluoromethylating agents like CF₃Cu or Ruppert–Prakash reagents .
- Methylsulfanyl Group Addition : React thiols (e.g., methyl mercaptan) with halogenated precursors under basic conditions (K₂CO₃/DMF) at 60–80°C .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2–1.5 equivalents of methylsulfanylating agents). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What spectroscopic techniques are recommended for characterizing this compound, and how do key spectral features correlate with its structure?
Methodological Answer:
- ¹H/¹³C NMR :
- The methylsulfanyl group (-SCH₃) appears as a singlet at δ ~2.5 ppm (¹H) and δ ~15–20 ppm (¹³C).
- The trifluoromethyl (-CF₃) group shows a quartet in ¹⁹F NMR at δ ~-60 to -70 ppm .
- X-ray Crystallography : Resolve tautomerism (e.g., 4(3H)-pyrimidinone vs. 4-hydroxypyrimidine) by analyzing hydrogen-bonding patterns (e.g., O–H···N interactions) .
- HRMS-ESI : Confirm molecular ion [M+H]⁺ with <2 ppm mass error. For example, C₇H₇F₃N₂OS has a theoretical mass of 224.02 g/mol .
Advanced Research Questions
Q. How does the substitution pattern (methylsulfanyl, trifluoromethyl) influence the compound’s biological activity, and what in vitro models are suitable for assessing this?
Methodological Answer:
- Methylsulfanyl Role : Enhances lipophilicity, improving membrane permeability. Test via logP measurements (shake-flask method) .
- Trifluoromethyl Role : Increases metabolic stability and electron-withdrawing effects. Assess using:
- Control Experiments : Compare with des-methylsulfanyl or des-CF₃ analogs to isolate substituent effects .
Q. How can researchers resolve contradictions in biological activity data across studies involving structurally similar pyrimidinones?
Methodological Answer:
- Standardize Assay Conditions :
- Structural Reanalysis : Verify tautomeric forms via X-ray crystallography, as biological activity can vary between 4(3H)-pyrimidinone and 4-hydroxypyrimidine tautomers .
- Meta-Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity trends .
Q. What computational methods predict the compound’s reactivity and non-covalent interactions, and how do they compare with empirical data?
Methodological Answer:
- DFT Calculations :
- Molecular Docking :
- Simulate binding to target proteins (e.g., fungal CYP51) using AutoDock Vina. Compare docking scores (e.g., ΔG = -8.5 kcal/mol) with experimental IC₅₀ values .
- Validation : Overlay computed electrostatic potential maps with crystallographic electron density profiles .
Q. How can researchers design derivatives to enhance solubility without compromising bioactivity?
Methodological Answer:
- Structural Modifications :
- Introduce polar groups (e.g., -OH, -NH₂) at the 5-position via Pd-catalyzed coupling .
- Replace methylsulfanyl with sulfoxide/sulfone groups to balance solubility and potency .
- Solubility Testing : Use shake-flask method in PBS (pH 7.4) with HPLC quantification.
- SAR Analysis : Plot solubility (logS) vs. antifungal activity (pMIC) to identify optimal derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
